molecular formula C13H14N2O3S2 B5587538 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No.: B5587538
M. Wt: 310.4 g/mol
InChI Key: IIYKQWUSPGYPNK-UHFFFAOYSA-N
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Description

4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. In

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involve its synthesis and structural characterization. For instance, studies have explored the synthesis and solid-state structures of various thiophene derivatives, revealing insights into their planar conformations and electrostatic stabilization mechanisms. Such research is foundational in understanding the molecular properties and potential applications of thiophene-based compounds (Pomerantz, Amarasekara, & Dias, 2002).

Reactions with Thiophene Sulfonyl Derivatives

Research into the reactions of thiophene sulfonyl derivatives, such as those involving thiophene-2-sulfonyl chloride and its reactions with various amines, provides insights into the chemical versatility and reactivity of thiophene-based compounds. This body of work contributes to a deeper understanding of the potential modifications and functionalizations of thiophene sulfonamides, which could extend to derivatives like this compound (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Polyamide Synthesis

Further applications include the synthesis of new polyamides using thiophene-based diamines, demonstrating the incorporation of thiophene units into polymer backbones. This research highlights the potential of thiophene-based compounds in the development of new polymeric materials with desirable properties such as solubility, thermal stability, and mechanical strength (Liaw, Liaw, & Yang, 1999).

Molecular Docking and Theoretical Studies

Thiophene derivatives are also subjects of molecular docking and density functional theory (DFT) studies, which provide computational insights into their potential interactions with biological targets. These studies can inform the development of thiophene-based compounds as bioactive agents or functional materials (Fahim & Shalaby, 2019).

Properties

IUPAC Name

4-[(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-8-3-4-10(5-9(8)2)15-20(17,18)11-6-12(13(14)16)19-7-11/h3-7,15H,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKQWUSPGYPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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